molecular formula C17H25N3O6S2 B10934456 Propyl 5-carbamoyl-4-methyl-2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Propyl 5-carbamoyl-4-methyl-2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B10934456
M. Wt: 431.5 g/mol
InChI Key: NAPXWOKKOKBBFI-UHFFFAOYSA-N
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Description

PROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a piperidine moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation reaction of 5-amino-4-methyl-2-thiophenecarboxylic acid with propyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting intermediate is then reacted with 1-(methylsulfonyl)-4-piperidyl carbonyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

PROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino and carbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

PROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of PROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the piperidine and thiophene moieties allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share the amino and carbonyl functionalities and are used in similar applications.

    Thiophene derivatives: Compounds with thiophene rings are common in medicinal chemistry and material science.

Uniqueness

PROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H25N3O6S2

Molecular Weight

431.5 g/mol

IUPAC Name

propyl 5-carbamoyl-4-methyl-2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C17H25N3O6S2/c1-4-9-26-17(23)12-10(2)13(14(18)21)27-16(12)19-15(22)11-5-7-20(8-6-11)28(3,24)25/h11H,4-9H2,1-3H3,(H2,18,21)(H,19,22)

InChI Key

NAPXWOKKOKBBFI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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